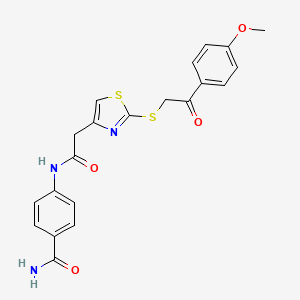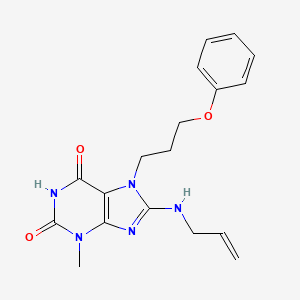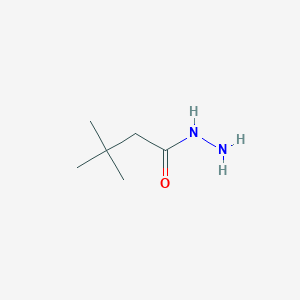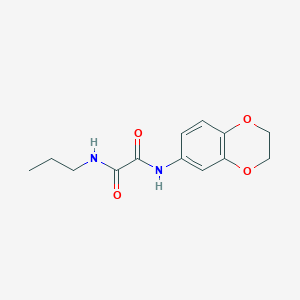![molecular formula C23H24N2O3 B3004674 N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide CAS No. 2361693-66-3](/img/structure/B3004674.png)
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide, commonly known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A is a protein phosphatase that plays a critical role in regulating cellular signaling pathways. Inhibition of PP2A has been shown to have a significant impact on the progression of various diseases, including cancer.
Mecanismo De Acción
PP2A inhibitor works by inhibiting the activity of PP2A, which leads to the dysregulation of various cellular signaling pathways. This dysregulation results in the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects
PP2A inhibitor has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. Inhibition of PP2A leads to the dysregulation of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation. This dysregulation leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PP2A inhibitor has several advantages for lab experiments, including its high potency and selectivity for PP2A inhibition. However, the compound has some limitations, including its poor solubility in water and its potential toxicity in vivo.
Direcciones Futuras
There are several future directions for the research on PP2A inhibitor, including:
1. Development of more potent and selective PP2A inhibitors for cancer treatment.
2. Investigation of the potential therapeutic applications of PP2A inhibitor in other diseases, such as neurodegenerative disorders.
3. Examination of the molecular mechanisms underlying the dysregulation of cellular signaling pathways in response to PP2A inhibition.
4. Exploration of the potential combination therapies involving PP2A inhibitor and other chemotherapeutic agents.
Conclusion
PP2A inhibitor is a promising candidate for cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The compound has several advantages for lab experiments, including its high potency and selectivity for PP2A inhibition. However, further research is needed to fully understand the potential therapeutic applications of PP2A inhibitor and its underlying molecular mechanisms.
Métodos De Síntesis
The synthesis of PP2A inhibitor involves the reaction between 3-phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl chloride and 4-aminostyrene, followed by the reaction with prop-2-enamide. The compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
PP2A inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. Inhibition of PP2A has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, PP2A inhibitor has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[4-(3-phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-20(26)24-19-10-8-18(9-11-19)22(27)25-16-23(12-14-28-15-13-23)21(25)17-6-4-3-5-7-17/h2-11,21H,1,12-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKSSVQQWVTOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2C4=CC=CC=C4)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)
![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)
![6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)

![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)


![1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B3004610.png)

![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-naphthamide](/img/structure/B3004613.png)
